![molecular formula C19H17N3OS B2362588 3-(二甲氨基)-N-(8H-茚并[1,2-d]噻唑-2-基)苯甲酰胺 CAS No. 1251685-12-7](/img/structure/B2362588.png)

3-(二甲氨基)-N-(8H-茚并[1,2-d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

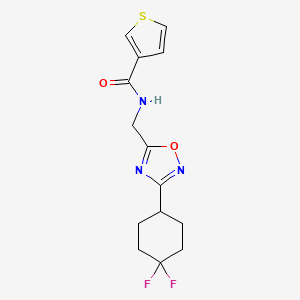

3-(dimethylamino)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide, also known as indeno[1,2-d]thiazol-2-ylbenzamide (ITBA), is a chemical compound with potential applications in various scientific fields. ITBA is a synthetic molecule that has been synthesized using various methods, and its structure and properties have been studied extensively.

科学研究应用

噻唑衍生物的合成

噻唑是一类重要的杂环化合物,存在于许多天然产物和合成生物活性分子中。所讨论的化合物可以用作合成各种噻唑衍生物的前体。 这些衍生物已显示出广泛的药理特性,包括镇痛、抗菌、抗惊厥、抗寄生虫、抗炎和除草活性 。合成过程通常涉及硫脲与卤代前体反应,生成具有潜在生物学意义的噻唑胺。

抗HIV药物

一些噻唑衍生物已被鉴定为有效的抗HIV药物。鉴于结构相似性,化合物3-(二甲氨基)-N-(8H-茚并[1,2-d]噻唑-2-基)苯甲酰胺可以进行修饰,以增强其作为抗HIV药物的潜力。 该领域的研究集中在合成新的衍生物,这些衍生物可以通过靶向参与病毒生命周期的特定蛋白质来抑制HIV的复制 。

SARS-CoV-2 3CL蛋白酶抑制剂

在COVID-19大流行期间,人们对开发针对SARS-CoV-2 3CL蛋白酶的抑制剂产生了浓厚的兴趣,该酶是病毒复制的关键酶。 该化合物的衍生物已被合成并评估其抑制该蛋白酶的潜力,这可能导致针对COVID-19和相关冠状病毒的新疗法 。

抗炎应用

噻唑衍生物的抗炎特性使其成为治疗炎症性疾病的候选药物。 通过合成3-(二甲氨基)-N-(8H-茚并[1,2-d]噻唑-2-基)苯甲酰胺的衍生物,研究人员旨在开发新的抗炎药物,可用于治疗关节炎、哮喘和其他炎症性疾病 。

作用机制

Target of Action

The primary target of this compound is the 3-Chymotrypsin-like cysteine protease (3CLpro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .

Mode of Action

The compound interacts with the 3CLpro enzyme, inhibiting its activity .

Biochemical Pathways

The inhibition of the 3CLpro enzyme disrupts the replication of SARS-CoV-2 . This is because 3CLpro is responsible for processing the polyproteins that are translated from the viral RNA . By inhibiting this enzyme, the compound prevents the virus from replicating within the host cell .

Pharmacokinetics

The compound’s inhibitory activity against 3clpro has been demonstrated in vitro

Result of Action

The primary result of the compound’s action is the inhibition of SARS-CoV-2 replication . This could potentially reduce the severity of COVID-19 in infected individuals.

生化分析

Biochemical Properties

It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CLpro . The representative compound displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CLpro .

Cellular Effects

Preliminary studies suggest that it may have potential inhibitory effects on the 3-Chymotrypsin-like cysteine protease (3CLpro) of SARS-CoV-2, which plays an important role in viral replication .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with the 3CLpro of SARS-CoV-2, potentially leading to inhibition of this enzyme .

属性

IUPAC Name |

3-(dimethylamino)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c1-22(2)14-8-5-7-13(10-14)18(23)21-19-20-17-15-9-4-3-6-12(15)11-16(17)24-19/h3-10H,11H2,1-2H3,(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVQLMKXYAYSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362508.png)

![4-[(3,5-dimethylpiperidino)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2362511.png)

![N-[3-(dimethylamino)propyl]-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B2362514.png)

![2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2362515.png)

![Benzyl N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2362519.png)

![N-(1-cyanocyclohexyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methylpropanamide](/img/structure/B2362527.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2362528.png)